PTPN2 Subtype-Selective Degradation
PVD-06 achieves PTPN2 degradation with a PTPN2/PTP1B subtype selectivity index exceeding 60-fold [1]. In contrast, the active-site inhibitor ABBV-CLS-484 (osunprotafib) is a dual PTPN1/PTPN2 inhibitor with sub-nanomolar potency but lacks subtype selectivity, inhibiting both phosphatases with comparable potency [2]. This differential selectivity arises from linker-dependent ternary complex geometry: the 5-methylene linker in PVD-06 optimally positions the VHL E3 ligase relative to the PTPN2 surface, whereas the alternative E-loop conformation of PTP1B disfavors productive ternary complex formation [1].
| Evidence Dimension | PTPN2/PTP1B subtype selectivity index |
|---|---|
| Target Compound Data | >60-fold (PTPN2-selective degradation) |
| Comparator Or Baseline | ABBV-CLS-484: non-selective dual PTPN1/PTPN2 inhibition (selectivity index approximately 1) |
| Quantified Difference | >60-fold higher PTPN2 selectivity for PVD-06 |
| Conditions | Cellular degradation assay (HEK293T cells); DC50 determination by Western blot quantification |
Why This Matters
This high subtype selectivity enables researchers to dissect PTPN2-specific biological functions without confounding effects from PTP1B inhibition, which is critical for mechanistic studies in cancer immunotherapy where PTPN2 and PTP1B have distinct, sometimes opposing, roles in immune regulation [1].
- [1] Hu L, Li H, Qin J, Yang D, Liu J, Luo X, Ma J, Luo C, Ye F, Zhou Y, Li J, Wang M. Discovery of PVD-06 as a Subtype-Selective and Efficient PTPN2 Degrader. J Med Chem. 2023;66(22):15269-15287. doi:10.1021/acs.jmedchem.3c01348. PMID: 37966047. View Source
- [2] Baumgartner CK, Ebrahimi-Nik H, Iracheta-Vellve A, Hamel KM, Olander KE, Davis TG, McGuire KA, Halvorsen GT, Avila OI, Patel CH, Kim SY, Kulkarni AV, et al. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity. Nature. 2023;622(7984):850-862. doi:10.1038/s41586-023-06575-7. PMID: 37794185. View Source
